molecular formula C8H16FNO B14228344 [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol CAS No. 831169-70-1

[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol

Cat. No.: B14228344
CAS No.: 831169-70-1
M. Wt: 161.22 g/mol
InChI Key: QEJCWXNIOOKEKV-MRVPVSSYSA-N
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Description

[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a fluoroethyl group attached to the piperidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity and selectivity, leading to specific biochemical effects. The compound may modulate various signaling pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the fluoroethyl and hydroxyl groups.

    Fluoroethylpiperidine: Lacks the hydroxyl group but contains the fluoroethyl group.

    Hydroxypiperidine: Contains the hydroxyl group but lacks the fluoroethyl group.

Uniqueness

[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is unique due to the presence of both the fluoroethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

CAS No.

831169-70-1

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C8H16FNO/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7H2/t8-/m1/s1

InChI Key

QEJCWXNIOOKEKV-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CCF)CO

Canonical SMILES

C1CC(CN(C1)CCF)CO

Origin of Product

United States

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